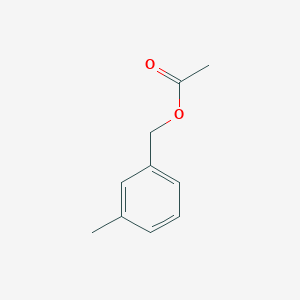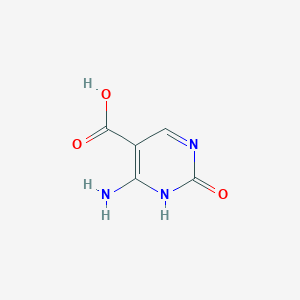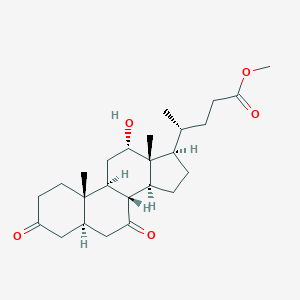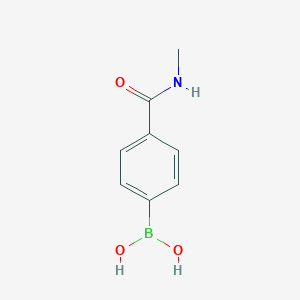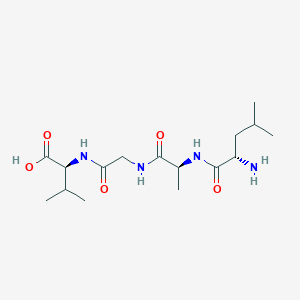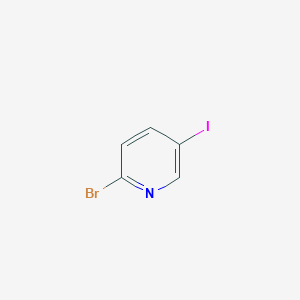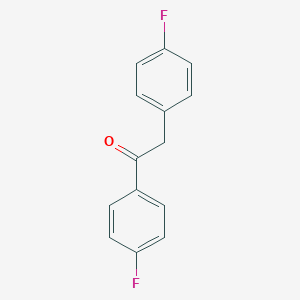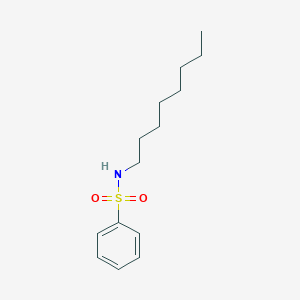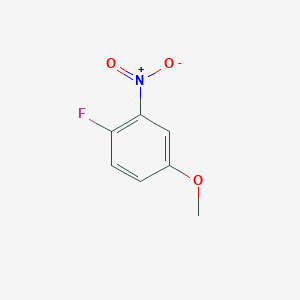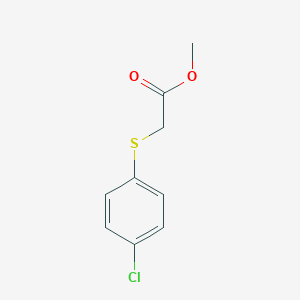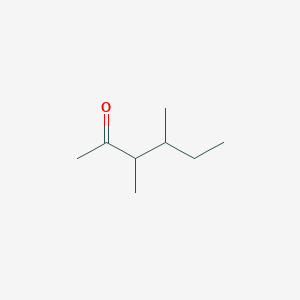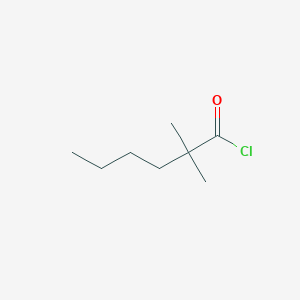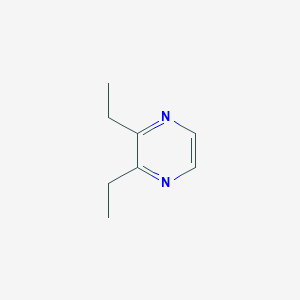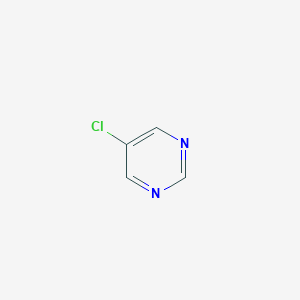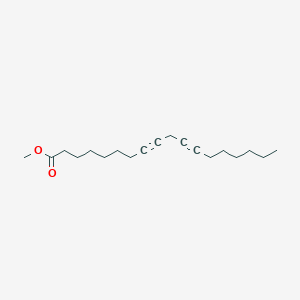
Methyl 8,11-octadecadiynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8,11-octadecadiynoate (MOOD) is an organic compound that belongs to the group of fatty acid methyl esters. It is a colorless, odorless, and tasteless liquid that is widely used in scientific research. MOOD is a versatile compound that has several applications in the field of biochemistry and physiology.
Wirkmechanismus
The mechanism of action of Methyl 8,11-octadecadiynoate is not fully understood, but it is believed to interact with the hydrophobic core of biological membranes. Methyl 8,11-octadecadiynoate can insert itself into the lipid bilayer, which can lead to changes in membrane structure and function. Methyl 8,11-octadecadiynoate has also been shown to affect the activity of membrane-bound enzymes and ion channels.
Biochemische Und Physiologische Effekte
Methyl 8,11-octadecadiynoate has several biochemical and physiological effects that make it a valuable tool for scientific research. It has been shown to affect the activity of several enzymes involved in lipid metabolism, including acyl-CoA synthetase and fatty acid desaturase. Methyl 8,11-octadecadiynoate has also been shown to modulate the activity of ion channels, including voltage-gated K+ channels and TRP channels. In addition, Methyl 8,11-octadecadiynoate can affect the fluidity and permeability of biological membranes, which can have significant implications for cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 8,11-octadecadiynoate has several advantages as a tool for scientific research. It is a relatively simple compound that is easy to synthesize and purify. Methyl 8,11-octadecadiynoate is also stable and can be stored for extended periods without degradation. However, Methyl 8,11-octadecadiynoate also has limitations. It is a model compound that may not fully represent the complexity of biological membranes. In addition, Methyl 8,11-octadecadiynoate can have non-specific effects on cellular function, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on Methyl 8,11-octadecadiynoate. One area of interest is the development of new synthetic methods for Methyl 8,11-octadecadiynoate and related compounds. Another area of interest is the investigation of the physiological and pathological roles of fatty acids in cellular function. Finally, there is a need for further research to understand the mechanism of action of Methyl 8,11-octadecadiynoate and related compounds, which could lead to the development of new therapeutic agents.
Conclusion:
Methyl 8,11-octadecadiynoate is a versatile compound that has several applications in scientific research. It is a model compound that is widely used to investigate the biochemical and physiological effects of fatty acids. Methyl 8,11-octadecadiynoate has several advantages as a tool for scientific research, but it also has limitations. Further research is needed to fully understand the mechanism of action of Methyl 8,11-octadecadiynoate and related compounds, which could lead to the development of new therapeutic agents.
Synthesemethoden
Methyl 8,11-octadecadiynoate can be synthesized by the reaction of 8,11-octadecadiynoic acid and methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified by distillation. The yield of Methyl 8,11-octadecadiynoate is typically high, and the purity can be further improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
Methyl 8,11-octadecadiynoate is widely used in scientific research as a tool to investigate the biochemical and physiological effects of fatty acids. It is commonly used as a model compound to study the interaction of fatty acids with biological membranes. Methyl 8,11-octadecadiynoate has been shown to affect the fluidity and permeability of membranes, which can have significant implications for cellular function.
Eigenschaften
CAS-Nummer |
18202-23-8 |
|---|---|
Produktname |
Methyl 8,11-octadecadiynoate |
Molekularformel |
C19H30O2 |
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
methyl octadeca-8,11-diynoate |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-7,10,13-18H2,1-2H3 |
InChI-Schlüssel |
PTNIMRRTTQLUQW-UHFFFAOYSA-N |
SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Kanonische SMILES |
CCCCCCC#CCC#CCCCCCCC(=O)OC |
Synonyme |
8,11-Octadecadiynoic acid methyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



